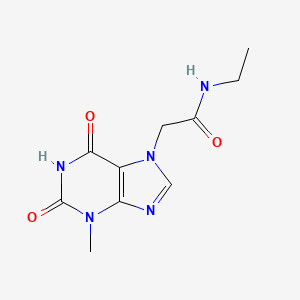![molecular formula C17H14BrN3O2S B2437274 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate CAS No. 1396768-75-4](/img/structure/B2437274.png)
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate is a synthetic organic compound that belongs to the class of azetidines and benzothiazoles. This compound is characterized by the presence of a 4-methylbenzo[d]thiazole moiety attached to an azetidine ring, which is further linked to a 5-bromonicotinate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
The synthesis of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the 4-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 4-methyl-2-aminobenzenethiol with a suitable reagent, such as bromine or sulfuryl chloride.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the benzothiazole derivative with an appropriate azetidine precursor under basic conditions.
Coupling with 5-Bromonicotinic Acid: The final step involves the coupling of the azetidine-benzothiazole intermediate with 5-bromonicotinic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired ester linkage.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the 5-bromonicotinate moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological studies to understand its interactions with enzymes, receptors, and other biomolecules. This can provide insights into its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop innovative synthetic methodologies.
作用机制
The mechanism of action of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions with aromatic residues, while the azetidine ring can form hydrogen bonds with polar amino acids. The 5-bromonicotinate group can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents and overall structure.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid have the azetidine ring but lack the benzothiazole and nicotinate moieties.
Nicotinate Derivatives: Compounds like methyl nicotinate and ethyl nicotinate contain the nicotinate group but differ in their ester substituents and additional functional groups.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties not found in the individual components.
属性
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-10-3-2-4-14-15(10)20-17(24-14)21-8-13(9-21)23-16(22)11-5-12(18)7-19-6-11/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTSSKVRIMZWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
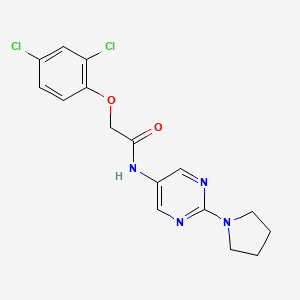
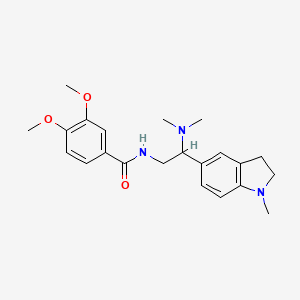
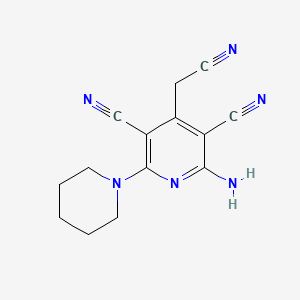
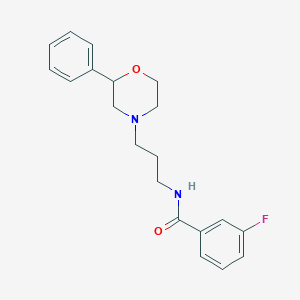
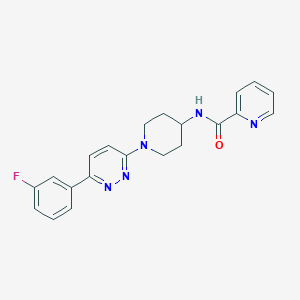
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)
![3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2437205.png)
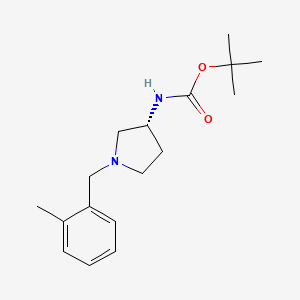
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2437209.png)
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
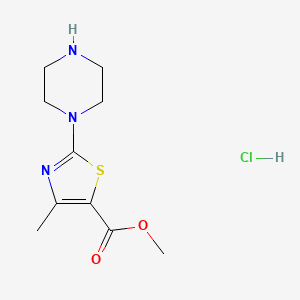
![1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2437213.png)
